molecular formula C10H12N2O3S B13069409 Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate

Katalognummer: B13069409
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: CUCBBINKHCIEFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and pharmacological activities. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with an ethanol group and a methanesulfonate group. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves the use of condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base, such as sodium acetate, and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:

    Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Imidazo[1,2-a]pyridine-3-ethylamine: Exhibits significant anticancer activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H12N2O3S

Molekulargewicht

240.28 g/mol

IUPAC-Name

2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate

InChI

InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3

InChI-Schlüssel

CUCBBINKHCIEFQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.